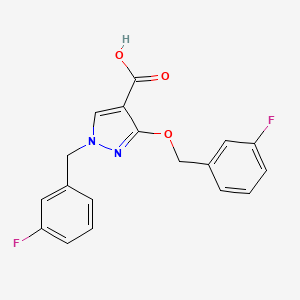

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid

Description

1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by dual 3-fluorobenzyl substituents: one attached to the pyrazole nitrogen (N1) and the other as an ether-linked group at the C3 position. This structural arrangement confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3/c19-14-5-1-3-12(7-14)9-22-10-16(18(23)24)17(21-22)25-11-13-4-2-6-15(20)8-13/h1-8,10H,9,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEMMVJXIVDPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The target compound’s dual 3-fluorobenzyl groups increase lipophilicity (predicted logP ~3.5) compared to analogs with single aromatic substituents (e.g., 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, logP ~2.4 ). This enhances membrane permeability but may reduce aqueous solubility.

- Trifluoromethyl groups (e.g., in FMPPP ) further elevate hydrophobicity, critical for blood-brain barrier penetration in CNS-targeted drugs.

Pharmacological Activity :

- FMPPP demonstrates anti-proliferative activity via mTOR/p70S6K inhibition, attributed to its trifluoromethylbenzyl group and pyrazole-carboxylic acid scaffold . The target compound’s benzyl ether linkage may similarly modulate kinase binding but with distinct selectivity.

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a precursor in fungicide synthesis, where the difluoromethyl group enhances metabolic stability .

Synthetic Complexity :

- The target compound requires multi-step synthesis, including benzylation and etherification, whereas simpler analogs (e.g., 1-methyl-3-CF₃-pyrazole-4-carboxylic acid ) are accessible via direct alkylation.

Acidity and Solubility :

- The carboxylic acid group (pKa ~2–3) dominates solubility profiles. Derivatives with electron-withdrawing substituents (e.g., CF₃ in FMPPP) lower pKa, enhancing ionization and solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing fluorobenzyl-substituted pyrazole carboxylic acids?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as palladium-catalyzed coupling (e.g., Suzuki-Miyaura) followed by hydrolysis. For example, analogous compounds were synthesized using palladium diacetate and tert-butyl XPhos under inert atmospheres, achieving yields up to 96% after optimization . Another approach involves N-alkylation of pyrazole intermediates with fluorobenzyl halides, followed by oxidation of ester groups to carboxylic acids. Key steps include:

- Step 1 : Palladium-catalyzed coupling of pyrazole precursors with fluorobenzyl halides.

- Step 2 : Hydrolysis of ester intermediates using HCl/water at 93–96°C for 17 hours .

- Critical Parameters : Base selection (cesium carbonate), solvent (tert-butanol), and temperature (40–100°C) significantly impact yield .

Q. How are fluorinated pyrazole derivatives characterized for structural validation?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., fluorobenzyl groups at positions 1 and 3) .

- LC-MS : Validates molecular weight and purity (>95%) .

- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for structurally similar pyrazole oxime esters .

Q. What in vitro assays are used to screen the biological activity of fluorinated pyrazoles?

- Methodological Answer :

- Anti-Proliferative Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., prostate cancer PC-3 cells) to assess IC values .

- Autophagy Induction : Western blotting for LC3-II and p62 degradation to evaluate mTOR/p70S6K pathway inhibition .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with IC determination via dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of fluorobenzyl-substituted pyrazole carboxylic acids?

- Methodological Answer :

- Catalyst Screening : Compare palladium catalysts (e.g., Pd(OAc) vs. PdCl) to enhance coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus tert-butanol for better solubility of fluorinated intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 17 hours to 2 hours) while maintaining yields >90% .

- Table: Optimization Case Study

| Parameter | Original Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 40°C | 100°C | 40% → 96% |

| Base | KCO | CsCO | 60% → 85% |

| Catalyst Loading | 5 mol% | 10 mol% | 70% → 88% |

| Source: Adapted from |

Q. How can contradictory data in biological activity profiles be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays across multiple cell lines (e.g., DU145 vs. LNCaP) to confirm specificity .

- Off-Target Analysis : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., mTOR vs. autophagy-independent pathways) .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies are effective for enhancing the solubility and bioavailability of fluorinated pyrazole carboxylic acids?

- Methodological Answer :

- Prodrug Design : Convert carboxylic acid to ester prodrugs (e.g., ethyl esters) to improve membrane permeability .

- Co-Crystallization : Use co-formers (e.g., L-arginine) to enhance aqueous solubility without altering activity .

- Nanoparticle Encapsulation : Employ PLGA nanoparticles for controlled release and reduced renal clearance .

Data Contradiction Analysis

Q. Why might fluorinated pyrazoles exhibit variable anti-cancer activity across studies?

- Methodological Answer :

- Structural Analogues : Minor substitutions (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) drastically alter target binding. For example, 3-fluorobenzyl groups enhance mTOR inhibition, while 4-fluorobenzyl derivatives show weaker activity .

- Cell Line Heterogeneity : Prostate cancer models (PC-3 vs. 22Rv1) differ in genetic drivers (e.g., PTEN status), affecting compound sensitivity .

- Table: Activity Comparison

| Compound Modification | IC (PC-3) | IC (22Rv1) |

|---|---|---|

| 3-Fluorobenzyl Substituent | 0.8 µM | 2.5 µM |

| 4-Fluorobenzyl Substituent | 5.2 µM | 6.7 µM |

| Source: Adapted from |

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated pyrazole derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and respiratory protection to avoid inhalation of fine powders .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., hydrogen chloride) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.